Cycloviolacin O1 is extracted from the leaves and flowers of Viola odorata. This plant is known for its traditional medicinal uses and has been studied for various bioactive compounds, including cyclotides, which exhibit a range of biological activities.
Cycloviolacin O1 falls under the classification of cyclic peptides, specifically within the cyclotide family. Cyclotides are distinguished by their stability and resistance to proteolytic degradation, making them attractive candidates for pharmaceutical applications.
The synthesis of cycloviolacin O1 can be achieved through both chemical and biological methods. One common approach involves solid-phase peptide synthesis, where the linear precursor is synthesized first and then cyclized to form the final cyclic structure.
The molecular structure of cycloviolacin O1 features a cyclic backbone stabilized by three disulfide bonds, characteristic of the cyclic cystine knot motif. This structure contributes to its stability and bioactivity.
The three-dimensional structure of cycloviolacin O1 has been elucidated using nuclear magnetic resonance spectroscopy, revealing specific spatial arrangements of amino acids that are crucial for its function.
Cycloviolacin O1 can participate in various chemical reactions, particularly those involving disulfide bond formation and cleavage. These reactions are essential for its folding and stability.
The mechanism of action of cycloviolacin O1 primarily involves interaction with cellular membranes. It disrupts lipid bilayers, leading to cytotoxic effects on target cells.
Studies have shown that cycloviolacin O1 exhibits hemolytic activity against erythrocytes, indicating its ability to compromise cell membrane integrity. The specific residues involved in membrane interaction have been identified through mutagenesis studies.
Cycloviolacin O1 has potential applications in several areas:
Cycloviolacin O1 (cyO1) exemplifies the cyclic cystine knot (CCK) motif, a defining architectural feature of cyclotides. This motif integrates a head-to-tail cyclic backbone with an embedded cystine knot formed by three disulfide bonds (CysI–CysIV, CysII–CysV, CysIII–CysVI) arranged in a unique topology where one disulfide thread penetrates a macrocyclic ring formed by the other two bonds and their connecting backbone segments [3] [9]. This intricate arrangement confers exceptional stability, as demonstrated by cyO1's resistance to:
A conserved hydrogen-bonding network further stabilizes the fold. Key interactions include:
Table 1: Conserved Stabilizing Elements in Cycloviolacin O1's CCK Motif
Structural Element | Residues/Features | Functional Role |
---|---|---|
Disulfide bonds | Cys1-18, Cys5-20, Cys10-25 | Knot formation, structural integrity |
Hydrogen bonds | Glu6-Thr15, β-sheet network (12 bonds) | Backbone rigidity, fold maintenance |
Hydrophobic core | Val4, Val10, Pro24, Val25 | Core packing, solvent exclusion |
Backbone cyclization in cyO1 occurs biosynthetically via asparaginyl endopeptidase (AEP)-mediated transpeptidation. The precursor protein (Oak1 from Viola odorata) contains:
Cyclization proceeds through nucleophilic attack by the N-terminal amino group of Cys1 on the C-terminal Asn-Gly peptide bond, forming a cyclic imide intermediate that rearranges to the stable peptide bond [8]. Loop 6 residues (particularly Gly26-Leu27) are evolutionarily conserved to maintain flexibility required for cyclization efficiency [7]. This post-translational modification is critical for functional stability, as linearized analogs of cyO1 show complete loss of structural integrity and bioactivity due to conformational flexibility and proteolytic susceptibility [10].
CyO1 belongs to the bracelet cyclotide subfamily, distinguished from Möbius cyclotides by key structural and functional properties:
Table 2: Subfamily Classification of Cycloviolacin O1 vs. Representative Cyclotides
Characteristic | Bracelet (cyO1) | Möbius (kalata B1) | Trypsin Inhibitors (MCoTI-II) |
---|---|---|---|
Loop 5 feature | All-trans peptide bonds | cis-Pro peptide bond | Mixed |
Size (residues) | 30 | 29 | 34 |
Hydrophobicity | High (surface-exposed patch) | Moderate | Low |
Representative residues | Glu6, Thr15, Val21 | Trp19, Pro20 | Lys10, Arg11 |
Hemolytic activity | High (HD50 ≈ 0.5 μM) | Moderate (HD50 ≈ 5 μM) | Negligible |
Structural divergence arises primarily from:
High-resolution NMR studies (PDB: 1NBJ) reveal cyO1's solution structure comprises a distorted triple-stranded β-sheet (strands: residues 3–7, 16–19, 26–28) and a β-hairpin (residues 9–14), stabilized by the CCK motif [1] [7]. Key dynamic features include:
Upon membrane binding (e.g., to dodecylphosphocholine micelles), cyO1 maintains its fold but reorients its hydrophobic surface toward lipids. Critical evidence includes:
Table 3: NMR-Derived Structural Parameters of Cycloviolacin O1
Parameter | Value (Native) | Value (Micelle-bound) | Measurement Technique |
---|---|---|---|
Backbone RMSD (Å) | 0.40 ± 0.06 | 0.42 ± 0.08 | 20 conformer ensemble |
Disulfide bond distances (Å) | CysI-IV: 2.02 ± 0.03, CysII-V: 2.05 ± 0.04, CysIII-VI: 2.01 ± 0.02 | Unchanged | NOE-derived distance restraints |
Slow-exchanging amides | 18 (60% of backbone) | 20 (67%) | D2O exchange |
Temperature coefficients (ppb/K) | Thr15: -2.1, Glu6: -1.8 | Similar values | Temperature-dependent 1H shifts |
Selective reduction of cyO1's disulfide bonds reveals hierarchical contributions to structural stability:
Folding kinetics studies show:
Table 4: Impact of Disulfide Bond Manipulation on Cycloviolacin O1
Reduction State | Structural Consequence | Functional Impact | Refolding Half-time |
---|---|---|---|
Native (3 SS) | Compact fold (RMSD 0.4 Å) | Full hemolytic activity | N/A |
CysI-IV reduced | β-sheet disruption, loop flexibility | Activity loss | 15 min |
CysIII-VI reduced | Global unfolding, loss of knot topology | Complete inactivation | >120 min |
All bonds reduced | Random coil conformation | No activity | No spontaneous refolding |
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